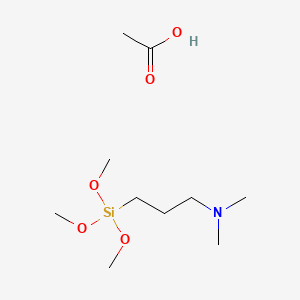
1-(2,6-Dimethoxyphenyl)-2-nitropropene
概要
説明
1-(2,6-Dimethoxyphenyl)-2-nitropropene is an organic compound characterized by the presence of a nitro group attached to a propene chain, which is further substituted with a 2,6-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethoxyphenyl)-2-nitropropene can be synthesized through a condensation reaction between 2,6-dimethoxybenzaldehyde and nitroethane in the presence of a base such as ammonium acetate. The reaction typically proceeds as follows:
- Dissolve 2,6-dimethoxybenzaldehyde in a suitable solvent like ethanol.
- Add nitroethane and ammonium acetate to the solution.
- Heat the mixture under reflux conditions for several hours.
- After completion, cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
1-(2,6-Dimethoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups may be converted to hydroxyl groups using oxidizing agents like potassium permanganate.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Reduction: 1-(2,6-Dimethoxyphenyl)-2-aminopropane.
Oxidation: 1-(2,6-Dihydroxyphenyl)-2-nitropropene.
Substitution: 1-(2,6-Dimethoxy-4-nitrophenyl)-2-nitropropene (nitration product).
科学的研究の応用
1-(2,6-Dimethoxyphenyl)-2-nitropropene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug development.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 1-(2,6-Dimethoxyphenyl)-2-nitropropene depends on its chemical structure and the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine, which can interact with biological targets such as enzymes and receptors. The methoxy groups may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
1-(2,5-Dimethoxyphenyl)-2-nitropropene: Similar structure but with methoxy groups at different positions.
1-(3,4-Dimethoxyphenyl)-2-nitropropene: Another isomer with methoxy groups at the 3 and 4 positions.
1-(2,6-Dimethoxyphenyl)-2-aminopropane: The reduced form of the compound.
Uniqueness
1-(2,6-Dimethoxyphenyl)-2-nitropropene is unique due to the specific positioning of the methoxy groups, which can influence its chemical reactivity and biological activity. The presence of the nitro group also adds to its versatility in various chemical reactions.
特性
IUPAC Name |
1,3-dimethoxy-2-[(E)-2-nitroprop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-8(12(13)14)7-9-10(15-2)5-4-6-11(9)16-3/h4-7H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHUWEKTWWOHCT-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC=C1OC)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=CC=C1OC)OC)/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















